S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate
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Overview
Description
S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate: is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound, featuring a triazole ring, makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is highly efficient and provides high yields under mild conditions. The reaction involves the use of organic azides and alkynes in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety . The use of flow chemistry also enhances the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted triazoles .
Scientific Research Applications
Chemistry: In chemistry, S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown potential as an inhibitor of carbonic anhydrase-II, an enzyme involved in various physiological processes . This makes it a candidate for the development of new drugs for the treatment of diseases such as glaucoma and epilepsy .
Industry: In the industrial sector, the compound is used in the production of dyes, photographic materials, and corrosion inhibitors . Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes and receptors . The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their activity . This interaction is crucial for its biological and medicinal applications.
Comparison with Similar Compounds
1,2,3-Triazole: A parent compound with similar reactivity and applications.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer properties.
(1,2,3-Triazol-4-yl)methyl phosphinates: Compounds with applications in bioconjugation and materials science.
Uniqueness: S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate stands out due to its unique combination of a triazole ring and a thioate group, which enhances its reactivity and stability . This makes it a versatile compound with a wide range of applications in various fields.
Properties
CAS No. |
106134-71-8 |
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Molecular Formula |
C5H7N3OS |
Molecular Weight |
157.20 g/mol |
IUPAC Name |
S-(1-methyltriazol-4-yl) ethanethioate |
InChI |
InChI=1S/C5H7N3OS/c1-4(9)10-5-3-8(2)7-6-5/h3H,1-2H3 |
InChI Key |
WSICSZULLQTJDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CN(N=N1)C |
Origin of Product |
United States |
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